molecular formula C10H7BrFNO2 B1414217 Ethyl 3-bromo-2-cyano-4-fluorobenzoate CAS No. 1805523-38-9

Ethyl 3-bromo-2-cyano-4-fluorobenzoate

Cat. No.: B1414217
CAS No.: 1805523-38-9
M. Wt: 272.07 g/mol
InChI Key: WTUWQBOPSWIGAR-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-4-fluorobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with bromine (Br), cyano (CN), and fluorine (F) groups. Its molecular formula is C₁₀H₇BrFNO₂, with a molecular weight of 285.06 g/mol. The compound’s structure combines electron-withdrawing substituents (Br, CN, F), which influence its electronic distribution, solubility, and reactivity. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable steric and electronic properties.

Crystallographic analysis of similar halogenated benzoates frequently employs programs like SHELX for structure refinement, as highlighted in historical software development studies . The compound’s stability and intermolecular interactions (e.g., halogen or hydrogen bonding) can be elucidated using these tools.

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-4-8(12)9(11)7(6)5-13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUWQBOPSWIGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares Ethyl 3-bromo-2-cyano-4-fluorobenzoate with analogous esters, emphasizing substituent-driven differences:

Compound Name Substituents Molecular Weight (g/mol) logP* Melting Point (°C) Bioactivity Relevance
This compound 3-Br, 2-CN, 4-F 285.06 ~2.5 110–115† High (hypothetical)
Ethyl 4-hydroxybenzoate 4-OH 166.17 1.89 116–118 Moderate antifungal
Ethyl 3-chlorobenzoate 3-Cl 184.62 2.12 45–47 Low antifungal
Ethyl 2-cyano-4-nitrobenzoate 2-CN, 4-NO₂ 236.18 1.75 98–100 Reactive intermediate

*logP (octanol-water partition coefficient) estimated via computational tools. †Hypothetical value based on analogous brominated esters.

Key Observations:
  • Electron-Withdrawing Effects : The CN group at position 2 enhances electrophilicity, making the compound more reactive in nucleophilic substitutions compared to hydroxyl or chloro analogs .
  • Halogen Influence : Bromine’s bulkiness and polarizability may improve binding to biological targets (e.g., enzymes) compared to smaller halogens like Cl or F .

Crystallographic and Stability Considerations

SHELX-based refinements of similar esters demonstrate that bulky substituents (e.g., Br) reduce crystal symmetry but enhance thermal stability via halogen-halogen interactions . In contrast, smaller groups like F or CN may promote tighter packing, as seen in high-resolution structures of fluorinated aromatics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-cyano-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-2-cyano-4-fluorobenzoate

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